![molecular formula C23H20BrN3O3 B2499714 4-{[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}pyridine CAS No. 402951-28-4](/img/structure/B2499714.png)
4-{[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}pyridine
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Overview
Description
The compound 4-{[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}pyridine is a pyrazolo[3,4-b]pyridine derivative, which is a class of compounds known for their diverse pharmacological activities. These compounds are characterized by a fused pyrazole and pyridine ring system and can be further modified with various substituents to enhance their properties.
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves multi-component reactions. For instance, a three-component regioselective reaction involving 5-amino-3-methyl-1H-pyrazole, 2H-indene-1,3-dione, and arylaldehydes in ethanol under ultrasound irradiation has been reported to yield fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines in excellent yields within short reaction times . Similarly, novel compounds with the pyrazolo[4,3-c]pyridine framework have been synthesized using a reaction of 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with different 1-(substituted phenyl)ethanones and ethyl cyanoacetate or malononitrile in the presence of ammonium acetate .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridine derivatives is characterized by the conformation of the hydrogenated pyridinone ring and the dihedral angles between the substituted phenyl rings and the pyrazole ring. For example, in one structure, the hydrogenated pyridinone ring adopts an envelope conformation, and the dihedral angle between the bromo-substituted phenyl ring and the pyrazole ring is 79.6° . In another derivative, the dihydropyrazole ring adopts an envelope conformation, and the piperidine fused ring a twisted-chair conformation .
Chemical Reactions Analysis
The pyrazolo[3,4-b]pyridine derivatives can undergo various chemical reactions, including hydrogen bonding and interactions with other molecules. For instance, molecules of one derivative are linked via intermolecular N-H⋯O and O-H⋯N hydrogen bonds, and a short intermolecular N⋯Br contact is present in the crystal structure . Another example shows molecules linked by pairs of symmetry-related C-H⋯π(arene) hydrogen bonds into cyclic centrosymmetric dimers .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives include thermal stability, polycrystalline structure, and optical properties. For example, thermal analysis of two derivatives showed stability up to 266°C and 376°C, respectively . The optical band gap of thin films made from these derivatives was estimated to be 2.72 and 2.83 eV, respectively, and devices based on these films exhibited rectification behavior and photovoltaic properties .
Scientific Research Applications
Molecular Structure and Bonding Characteristics
Research into compounds similar to "4-{[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}pyridine" often focuses on understanding their molecular structure and bonding characteristics. For instance, studies have detailed the hydrogen-bonded dimer formations in pyrazolopyridine derivatives, showcasing the intricacies of molecular interactions through hydrogen bonding and π-π interactions. This foundational knowledge aids in the comprehension of the chemical's behavior and potential reactivity under various conditions (Quiroga et al., 2010).
Crystal Structure Analysis
Crystallography plays a crucial role in the research of complex compounds, providing insights into the molecular and geometric configurations. The crystal packing and molecular aggregation in related compounds have been meticulously analyzed, revealing patterns such as centrosymmetric dimers and molecular ladders formed by specific hydrogen bonds. This information is crucial for understanding the solid-state properties of these compounds and their potential applications in materials science (J. Quiroga, Jorge Trilleras, M. Hursthouse, J. Cobo, C. Glidewell, 2010).
Photophysical and Electrochemical Properties
The study of photophysical and electrochemical properties of pyrazolopyridine derivatives reveals their potential in optoelectronic applications. Research into the luminescence and electrochemiluminescence of these compounds indicates their utility in developing advanced materials for organic light-emitting diodes (OLEDs) and sensors. The manipulation of molecular structure to achieve desired photophysical behaviors highlights the versatility and application potential of these chemicals in creating efficient, luminous materials (Qiao-Hua Wei et al., 2011).
Biological Applications
While the specific compound may not have direct citations regarding biological applications, related research has explored the interaction of similar compounds with biological systems. For example, studies on the DNA interaction and cytotoxicity of rhenium(I) organometallic compounds incorporating pyrazolyl-pyridyl-based ligands suggest the relevance of such structures in medicinal chemistry, particularly in designing compounds with potential anticancer properties (Reena R. Varma et al., 2020).
Synthesis and Chemical Reactivity
The synthesis of novel pyrazolopyridine derivatives and their reactivity plays a significant role in expanding the applications of these compounds. Research demonstrates various synthetic routes and reactions that yield structurally diverse derivatives, which can be tailored for specific functions or properties. This versatility is essential for developing new materials, pharmaceuticals, and catalysts (A. Dandia et al., 2013).
Mechanism of Action
In a study investigating a similar pyrazoline derivative, it was found to have neurotoxic potentials, affecting Acetylcholinesterase (AchE) activity and Malondialdehyde (MDA) level in the brain of alevins . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . Reduced AchE activity can affect normal nerve pulses’ transmission, leading to behavioral changes, body movement impairment, and even reduced number of survival organisms .
Future Directions
properties
IUPAC Name |
[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrN3O3/c1-29-21-5-3-4-18(22(21)30-2)20-14-19(15-6-8-17(24)9-7-15)26-27(20)23(28)16-10-12-25-13-11-16/h3-13,20H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQWRZQIPFYXOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)C3=CC=NC=C3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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